(1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a trifluorophenyl group, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL typically involves enantioselective reduction processes. One common method is the biocatalytic reduction of ketones using specific microorganisms or enzymes that provide high enantioselectivity . This method is favored for its efficiency and environmental friendliness.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysis due to its high selectivity and yield. The use of whole-cell biocatalysts or isolated enzymes can streamline the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical production .
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific stereochemistry, which is crucial in the development of pharmaceuticals .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluorophenyl group can enhance binding affinity and specificity, making it a valuable tool in the study of enzyme-substrate interactions and receptor binding .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects .
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its high enantioselectivity and efficiency make it a valuable intermediate in the synthesis of various active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to specific biological effects. The compound can modulate enzyme activity or receptor signaling pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL
Uniqueness
Compared to similar compounds, (1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL stands out due to its trifluorophenyl group, which enhances its chemical stability and binding affinity. This unique feature makes it a valuable compound in the development of new pharmaceuticals and in scientific research .
Properties
Molecular Formula |
C9H10F3NO |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(3,4,5-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-6(10)8(12)7(11)3-5/h2-4,9,14H,13H2,1H3/t4-,9-/m1/s1 |
InChI Key |
HXIWQMARLKRTPY-ALFREKQPSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=C(C(=C1)F)F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C(=C1)F)F)F)N)O |
Origin of Product |
United States |
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